[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol
Description
[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol is a pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group at the 5-position of the saturated five-membered ring and a hydroxymethyl (-CH₂OH) group at the 2-position. The hydrochloride salt form, rac-[(2R,5S)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride, has a molecular weight of 205.6 g/mol and is typically used in laboratory settings for research purposes .
Properties
IUPAC Name |
[5-(trifluoromethyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5-2-1-4(3-11)10-5/h4-5,10-11H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDMCBJHCVCBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol typically involves the introduction of a trifluoromethyl group into a pyrrolidine ring. One common method is the reaction of a pyrrolidine derivative with a trifluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol often involves large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes. It may serve as a lead compound for the development of new drugs .
Medicine: In medicine, [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol is explored for its potential therapeutic applications. It may be used in the design of pharmaceuticals targeting specific diseases or conditions .
Industry: The compound finds applications in the agrochemical industry, where it is used in the development of pesticides and herbicides. Its unique chemical properties make it suitable for protecting crops from pests and diseases .
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol, such as trifluoromethyl and hydroxymethyl substituents on nitrogen-containing heterocycles. Key differences lie in the heterocyclic core (pyrrolidine vs. pyridine vs. pyrimidine) and additional substituents, which influence physicochemical properties and biological activity.
Pyridine-Based Analogues
[5-(Trifluoromethyl)pyridin-2-yl]methanol
- Structure : Pyridine ring with -CF₃ at position 5 and -CH₂OH at position 2.
- Molecular Formula: C₇H₆F₃NO
- Molecular Weight : 177.12 g/mol
- CAS No.: 31181-84-7
- Key Differences :
(5-[3-(Trifluoromethyl)phenyl]pyridin-3-yl)methanol
- Structure : Pyridine ring substituted with a 3-(trifluoromethyl)phenyl group at position 5 and -CH₂OH at position 3.
- Molecular Formula: C₁₃H₁₀F₃NO
- Molecular Weight : 253.22 g/mol
- CAS No.: 887974-00-7
- Key Differences: Bulky phenyl substituent increases steric hindrance and molecular weight. Potential for enhanced lipophilicity and target binding in medicinal applications .
Pyrimidine-Based Analogue
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol
- Structure : Pyrimidine ring with -CF₃ at position 2 and -CH₂OH at position 4.
- Molecular Formula : C₆H₅F₃N₂O
- Molecular Weight : 178.11 g/mol
- Key Differences :
Structural and Functional Comparison Table
Biological Activity
[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol consists of a pyrrolidine ring substituted with a trifluoromethyl group and a hydroxymethyl moiety. This configuration provides distinct chemical properties that influence its reactivity and biological activity.
| Component | Description |
|---|---|
| Pyrrolidine Ring | A five-membered nitrogen-containing ring |
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability |
| Hydroxymethyl Moiety | Contributes to the compound's reactivity |
The biological activity of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can significantly increase the binding affinity to these targets, resulting in modulation of their activity. This interaction can lead to various biological effects, including:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
- Alteration of Cellular Signaling Pathways : It can modulate signaling pathways that are crucial for cell proliferation and survival.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol. For example, it has been tested against various bacterial strains, demonstrating significant inhibitory effects.
| Bacterial Strain | MIC (μg/mL) | Observation |
|---|---|---|
| Pseudomonas aeruginosa | 8 | Notable inhibition observed |
| Escherichia coli | 32 | Moderate activity noted |
| Klebsiella pneumoniae | 16 | Effective against resistant strains |
Cytotoxicity and Antiproliferative Effects
In vitro studies have assessed the cytotoxic effects of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol on various cancer cell lines. The results indicate promising antiproliferative activity.
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| HeLa | 12.5 | Significant growth inhibition |
| MCF-7 | 15.0 | Moderate antiproliferative effect |
| A549 | 10.0 | High sensitivity noted |
Case Studies
- Study on Antibacterial Activity : A study published in PLOS ONE investigated the antibacterial efficacy of fluorinated compounds, including [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol, against Pseudomonas aeruginosa. The compound showed an MIC value of 8 μg/mL, indicating strong antibacterial properties when used in conjunction with efflux pump inhibitors (EPIs) .
- Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed that [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol exhibited significant cytotoxicity with IC50 values ranging from 10 to 15 μM across different cell types. These findings suggest its potential application in cancer therapeutics .
Comparative Analysis
When compared to similar compounds such as trifluoromethylpyridine and trifluoromethylpyrimidine, [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol demonstrates enhanced biological activity due to its unique structural characteristics that allow better interaction with biological targets.
| Compound | Biological Activity |
|---|---|
| [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol | Strong antimicrobial and cytotoxic effects |
| Trifluoromethylpyridine | Moderate activity against specific pathogens |
| Trifluoromethylpyrimidine | Limited therapeutic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
